3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one is a useful research compound. Its molecular formula is C17H17NO2S and its molecular weight is 299.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, including 3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one, have been studied for their role in inhibiting corrosion, particularly for carbon steel in acidic environments. These compounds provide effective corrosion protection by adsorbing onto metal surfaces, combining both physical and chemical interactions (Hu et al., 2016).
Synthesis of Benzimidazoles and Benzothiazoles
This chemical is also involved in the synthesis of benzimidazoles and benzothiazoles from various alcohols. The process demonstrates broad functional group tolerance and efficient yields, highlighting its versatility in organic synthesis (Raghavendra et al., 2011).
Anti-tumor Activity
Studies have explored the potential anti-tumor properties of benzothiazole derivatives. These compounds show significant activity against various human cancer cell lines, including breast, colon, and renal cancers. The mechanism involves hydrolysis, generating reactive intermediates that contribute to their anti-tumor effects (Wang et al., 2009).
Analgesic and Anti-inflammatory Properties
A series of compounds based on the 1,3-benzothiazol-2-one nucleus, including derivatives of this compound, have been synthesized and evaluated for their analgesic and anti-inflammatory properties. This research indicates a potential for these compounds in the development of new therapeutic agents (Abbas et al., 2014).
Fluorescent Chemosensor Development
Benzothiazole derivatives are utilized in the creation of ratiometric fluorescent chemosensors for pH detection. Their structure allows for reversible acid/base-switched emission transitions, making them suitable for detecting pH fluctuations in biological and environmental samples (Li et al., 2018).
Quantum Chemical and Molecular Dynamics Studies
These compounds are also the subject of theoretical studies, including quantum chemical calculations and molecular dynamics simulations, to understand their molecular behavior and interactions, particularly in corrosion inhibition processes (Salarvand et al., 2017).
Antimicrobial Activity
Additionally, benzothiazole derivatives have been evaluated for their antimicrobial activity. The structural variation in these compounds plays a crucial role in determining their effectiveness against different microbial strains (Rajeeva et al., 2009).
Properties
IUPAC Name |
3-[3-(3-methylphenoxy)propyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-13-6-4-7-14(12-13)20-11-5-10-18-15-8-2-3-9-16(15)21-17(18)19/h2-4,6-9,12H,5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLZFSBURVDWKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.